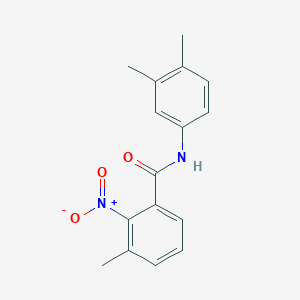![molecular formula C15H12ClF3N2S B5752671 N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, commonly known as CTPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPT is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
CTPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CTPT has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, CTPT has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of CTPT is not fully understood. However, studies have suggested that CTPT may exert its biological effects through the inhibition of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and protein kinase C.
Biochemical and Physiological Effects:
CTPT has been shown to exhibit various biochemical and physiological effects. Studies have suggested that CTPT may exhibit antioxidant, anti-inflammatory, and immunomodulatory activities. In addition, CTPT has been shown to inhibit the growth of cancer cells and exhibit antifungal and antibacterial activities.
Advantages and Limitations for Lab Experiments
CTPT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CTPT also has limitations, including its high cost and potential toxicity.
Future Directions
There are several future directions for CTPT research. One potential direction is the development of CTPT-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of CTPT's potential applications in the field of agriculture, as CTPT has been shown to exhibit antifungal and antibacterial activities. Furthermore, the development of novel CTPT derivatives with improved biological activity and reduced toxicity is also an area of interest for future research.
Conclusion:
In conclusion, CTPT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTPT has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CTPT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, CTPT also has limitations, including its high cost and potential toxicity. There are several future directions for CTPT research, including the development of CTPT-based drugs for the treatment of neurodegenerative diseases and the investigation of CTPT's potential applications in the field of agriculture.
Synthesis Methods
CTPT can be synthesized through various methods, including the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)phenylisothiocyanate in the presence of a base or the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)phenylthiocarbamoyl chloride in the presence of a base. The reaction yields CTPT as a white crystalline solid.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2S/c16-12-6-4-10(5-7-12)9-20-14(22)21-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAPKOPKAUCZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-acetylphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5752589.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5752600.png)
![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)

![N-(3-nitrophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5752620.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5752624.png)

![N'-[2-(2-thienyl)acetyl]-2-furohydrazide](/img/structure/B5752642.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)

